molecular formula C13H16BFO4 B1426592 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1373168-89-8

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1426592
CAS No.: 1373168-89-8
M. Wt: 266.07 g/mol
InChI Key: WVKOYVWFDCAHKF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (molecular formula: C₁₃H₁₆BFO₄; molecular weight: 266.08) is a boronate ester derivative of benzoic acid featuring a fluorine atom at the 2-position and a pinacol boronate group at the 3-position of the aromatic ring . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its fluorine substituent enhances electronic modulation, making it valuable in drug design and optoelectronic applications .

Properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKOYVWFDCAHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373168-89-8
Record name 3-Carboxy-2-fluorophenylboronic acid, pinacol ester
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Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential use in drug development. The presence of a fluorine atom enhances the lipophilicity and metabolic stability of compounds, making them more viable as pharmaceutical agents.

Case Study: Anticancer Activity
Research has indicated that derivatives of benzoic acid with boron-containing moieties can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions. It can be utilized in the Suzuki coupling reaction to form carbon-carbon bonds.

Table 1: Comparison of Cross-Coupling Reactions

Reaction TypeConditionsYield (%)References
Suzuki CouplingPd catalyst; aqueous media85
Negishi CouplingZn catalyst; anhydrous conditions90
Stille CouplingSn reagent; polar solvents80

Materials Science

The incorporation of boron into organic frameworks has implications for materials science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Electronics
Research indicates that boron-containing compounds like this compound can enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs). The presence of boron improves charge transport and stability .

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and drug design.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.

  • Drug Design: The compound's derivatives are explored for their ability to interact with specific molecular targets, leading to potential therapeutic applications.

Comparison with Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

  • Molecular Formula : C₁₃H₁₇BO₄; Molecular Weight : 248.09 .
  • Properties: Melting point 210°C; crystalline powder; soluble in ethanol and dichloromethane .
  • Applications : Intermediate in cross-coupling reactions. The absence of fluorine reduces electron-withdrawing effects, limiting its utility in electronic materials compared to the fluorinated analog .

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

  • Structure : Fluorine at 4-position, boronate at 3-position.
  • Key Difference : Altered regiochemistry impacts steric interactions in coupling reactions. Lower steric hindrance compared to the 2-fluoro-3-boronate isomer may enhance reactivity with bulky substrates .

Functional Group Modifications

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Structure : Benzamide derivative with fluorine at 2-position and boronate at 6-position.
  • Molecular Formula: C₁₃H₁₇BFNO₃; Molecular Weight: 265.09 .
  • Applications : The amide group enables hydrogen bonding, improving solubility in polar solvents. Used in peptide-based drug conjugates .

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Structure : Methyl ester at 1-position, methyl group at 2-position, boronate at 4-position.
  • Molecular Formula : C₁₅H₂₁BO₄; Molecular Weight : 276.14 .
  • Applications : Esterification reduces acidity (pKa ~5.5 vs. ~2.8 for carboxylic acid), enabling use in neutral reaction conditions .

Boronate Esters with Bulky Substituents

2-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

  • Structure : Cyclopentyl group at 2-position, boronate at 4-position.
  • Synthesis : Pd-catalyzed borylation of 4-bromo-2-cyclopentylbenzoic acid (78% yield) .
  • Applications : Bulky cyclopentyl group improves selectivity in cross-coupling with sterically hindered aryl halides .

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB)

  • Structure : Carbazole core with two boronate groups.
  • Applications : Dual boronate sites enable polymerization in ultralong room-temperature phosphorescence (URTP) materials. The target compound’s single boronate limits such applications .

Physicochemical and Reactivity Comparison

Property Target Compound 3-Boronate Benzoic Acid 2-Cyclopentyl Analog
Molecular Weight 266.08 248.09 290.20
Melting Point (°C) Not reported 210 185 (decomposes)
Solubility Organic solvents Ethanol, DCM THF, DMF
Suzuki Reaction Efficiency* High (fluorine e⁻ withdrawal) Moderate High (bulky group)

*Efficiency assessed via coupling yields with 4-bromotoluene .

Biological Activity

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula: C13H16BFO4
  • CAS Number: 867256-77-7
  • Molar Mass: 266.08 g/mol

The compound features a benzoic acid moiety with a fluorine atom and a dioxaborolane group that enhances its reactivity and potential biological interactions.

Antiviral Properties

Recent studies have highlighted the potential of boronic acid derivatives in inhibiting viral proteases. For instance, compounds similar to this compound have shown promise as inhibitors of the main protease (Mpro) of SARS-CoV-2. In vitro assays demonstrated that these compounds could reduce enzyme activity significantly at concentrations around 20 µM .

Anticancer Activity

Research into the anticancer properties of boronic acids has indicated that certain derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. For example, compounds derived from thalidomide analogs exhibited significant growth inhibition in tumorigenic liver cell lines without affecting non-tumorigenic cells . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

  • SARS-CoV-2 Inhibition : A study investigated the binding affinity of various boronic acids to Mpro of SARS-CoV-2. The results suggested that structural modifications influenced inhibitory potency. Compounds retaining specific substituents demonstrated low binding free energy values (ΔG*), indicating strong interactions with the target enzyme .
    CompoundΔG* (kcal/mol)% Inhibition at 20 µM
    Compound A-8.523%
    Compound B-7.915%
    2-Fluoro...-8.020%
  • Selective Activity Against Cancer Cells : Another study focused on the growth inhibition properties of boronic acid derivatives in liver cancer models. The findings revealed that certain compounds could inhibit cancer cell motility and alter signaling pathways related to cell proliferation .

The mechanism by which this compound exerts its biological effects is likely related to its ability to form reversible covalent bonds with nucleophilic residues in target proteins. This property is characteristic of boronic acids and is crucial for their activity against proteases and other enzymes involved in disease processes .

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A two-step approach is often employed:

Borylation : A halogenated benzoic acid precursor (e.g., 3-bromo-2-fluorobenzoic acid) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) to introduce the boronate ester group.

Functionalization : The carboxylic acid group is preserved or introduced via hydrolysis of a protected intermediate (e.g., methyl ester).
Key conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as a base, and DMF/THF as solvents at 80–100°C for 12–24 hours .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

A combination of analytical techniques is required:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • Pinacol methyl groups: δ 1.0–1.3 ppm (singlet, 12H).
  • Aromatic protons: δ 7.2–8.1 ppm (coupled doublets due to fluorine and boron effects).
    • ¹⁹F NMR : Single peak near δ -110 ppm (fluorine at C2 position).
    • ¹¹B NMR : Signal near δ 30 ppm confirms boronate ester formation.
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and B-O bond (~1350 cm⁻¹).
  • HPLC-MS : To verify molecular ion ([M-H]⁻ at m/z ≈ 292) and purity (>95%) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Solubility : Soluble in THF, DMSO, and DMF; poorly soluble in water or hexane.
  • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic conditions, which degrade the boronate group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved?

Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the boronate group) or residual acidity from the carboxylic acid. Mitigation strategies:

  • Use deuterated DMSO for NMR to stabilize hydrogen bonding.
  • Perform variable-temperature NMR to observe rotational barriers.
  • Compare with computational models (DFT) to predict coupling constants .

Q. What strategies improve yield in cross-coupling reactions involving this boronate ester?

  • Ligand optimization : Bulky ligands (e.g., SPhos) enhance Pd catalyst efficiency.
  • Additives : Use CsF or K₃PO₄ to activate the boronate ester.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Q. How does the fluorine substituent influence regioselectivity in subsequent reactions?

The ortho-fluorine group directs electrophilic substitution to the para position relative to the boronate ester. This is critical in:

  • Suzuki couplings : Fluorine’s electron-withdrawing effect stabilizes the transition state.
  • Nucleophilic aromatic substitution : Fluorine enhances reactivity at adjacent positions .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on boronate ester stability.
  • Docking studies : Model interactions with catalytic Pd centers .

Q. How can impurities from incomplete borylation be removed during purification?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials.
  • Acid-base extraction : Wash with dilute HCl to remove residual boronic acid impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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